Cas no 1190-91-6 ((E)-4-(Dimethylamino)but-3-en-2-one)
1190-91-6 structure
Product Name:(E)-4-(Dimethylamino)but-3-en-2-one
Número CAS:1190-91-6
MF:C6H11NO
Megavatios:113.157641649246
MDL:MFCD00142611
CID:117478
PubChem ID:5369152
Update Time:2025-06-12
(E)-4-(Dimethylamino)but-3-en-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 4-(Dimethylamino)but-3-en-2-one
- 3-Buten-2-one,4-(dimethylamino)-
- methyl β-(dimethylamino)vinyl ketone
- AKOS005265081
- 1-DIMETHYLAMINO-BUT-1-EN-3-ONE, 98
- EN300-311017
- Methyl .beta.-(N,N-dimethylamino)vinyl ketone
- 3-Buten-2-one, 4-(dimethylamino)- (6CI,7CI,8CI,9CI)
- D5614
- 4-(dimethylamino)-3-buten-2-one
- s11427
- (E)-4-(Dimethylamino)-3-buten-2-one
- (E)-4-(dimethylamino)but-3-en-2-one
- trans-4-(Dimethylamino)-3-buten-2-one
- (3E)-4-(Dimethylamino)-3-buten-2-one
- 4-dimethylamino-3-buten-2-one
- AMY31395
- J-016947
- MFCD00142611
- 2802-08-6
- EN300-97053
- 1190-91-6
- 3-Buten-2-one, 4-(dimethylamino)-
- A804197
- SCHEMBL951880
- 1-DIMETHYLAMINO-BUT-1-EN-3-ONE
- trans-4-(Dimethylamino)-3-buten-2-one, 97%
- SCHEMBL951882
- 3-Buten-2-one,4-(dimethylamino)-,(3E)-
- AKOS025149894
- 3-BUTEN-2-ONE, 4-(DIMETHYLAMINO)-, (3E)-
- (3E)-4-(Dimethylamino)-3-buten-2-one #
- (3E)-4-(dimethylamino)but-3-en-2-one
- AS-61804
- CS-W016611
- (E)-4-dimethylamino-but-3-en-2-one
- BBL028273
- STK802358
- GM 6001; Galardin; CS 610; [S-(R*,S*)]-N4-Hydroxy-N1-[1-(1H-indol-3-ylmethyl)-2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)butanediamide; (2R)-N4-Hydroxy-N1-[(1S)-1-(1H-indol-3-ylmethyl)-2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)butanediamide
- (E)-4-(Dimethylamino)-3-buten-2-one;
- (E)-4-(Dimethylamino)but-3-en-2-one
-
- MDL: MFCD00142611
- Renchi: 1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+
- Clave inchi: QPWSKIGAQZAJKS-SNAWJCMRSA-N
- Sonrisas: O=C(C)/C=C/N(C)C
Atributos calculados
- Calidad precisa: 113.084063974g/mol
- Masa isotópica única: 113.084063974g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 2
- Complejidad: 105
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 0.3
- Superficie del Polo topológico: 20.3Ų
(E)-4-(Dimethylamino)but-3-en-2-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | D472648-25mg |
(E)-4-(Dimethylamino)but-3-en-2-one |
1190-91-6 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D472648-50mg |
(E)-4-(Dimethylamino)but-3-en-2-one |
1190-91-6 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D472648-250mg |
(E)-4-(Dimethylamino)but-3-en-2-one |
1190-91-6 | 250mg |
$ 80.00 | 2022-06-05 | ||
| OTAVAchemicals | 6923420-100MG |
(3E)-4-(dimethylamino)but-3-en-2-one |
1190-91-6 | 97% | 100MG |
$71 | 2023-07-10 | |
| OTAVAchemicals | 6923420-250MG |
(3E)-4-(dimethylamino)but-3-en-2-one |
1190-91-6 | 97% | 250MG |
$89 | 2023-07-10 | |
| OTAVAchemicals | 6923420-1000MG |
(3E)-4-(dimethylamino)but-3-en-2-one |
1190-91-6 | 97% | 1g |
$148 | 2023-07-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427467-25g |
4-(Dimethylamino)but-3-en-2-one |
1190-91-6 | 98% | 25g |
¥7770.00 | 2025-07-04 | |
| Aaron | AR000PQG-1g |
3-Buten-2-one, 4-(dimethylamino)- |
1190-91-6 | 95% | 1g |
$26.00 | 2025-07-04 | |
| Aaron | AR000PQG-5g |
3-Buten-2-one, 4-(dimethylamino)- |
1190-91-6 | 95% | 5g |
$72.00 | 2025-07-04 | |
| Aaron | AR000PQG-10g |
3-Buten-2-one, 4-(dimethylamino)- |
1190-91-6 | 95% | 10g |
$118.00 | 2025-07-04 |
(E)-4-(Dimethylamino)but-3-en-2-one Literatura relevante
-
1. Infrared intensities as a quantitative measure of intramolecular interactions. Part XLIII. Quantitative estimation of electronic interactions in mono- and di-substituted ethylenes and the prediction of rotational barriersGeorge P. Ford,Alan R. Katritzky,Ronald D. Topsom J. Chem. Soc. Perkin Trans. 2 1975 1378
-
Taichi Yoneda,Naoto Kojima,Takahiro Matsumoto,Daisuke Imahori,Tomoe Ohta,Tatsusada Yoshida,Tetsushi Watanabe,Hisashi Matsuda,Seikou Nakamura Org. Biomol. Chem. 2022 20 196
-
Nicolas Oger,Erwan Le Grognec,Fran?ois-Xavier Felpin Org. Chem. Front. 2015 2 590
-
Yan Zhang,Zhiwu Long,Longjia Yan,Li Liu,Lan Yang,Yi Le RSC Adv. 2022 12 25633
-
Qing Yu,Yating Zhang,Jie-Ping Wan Green Chem. 2019 21 3436
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